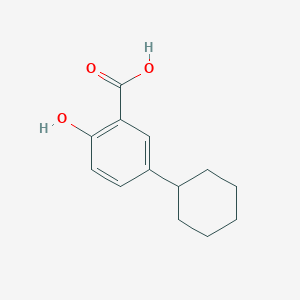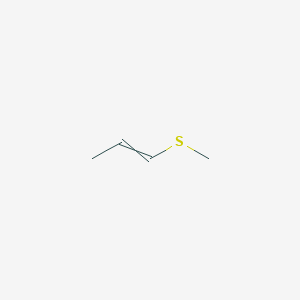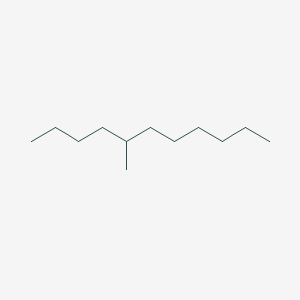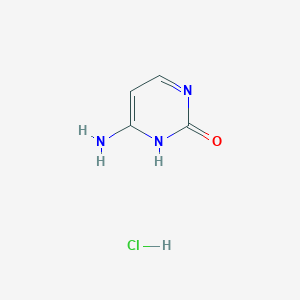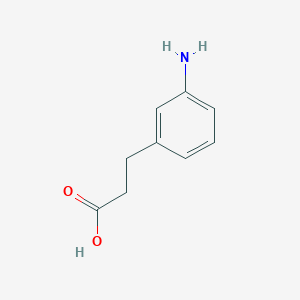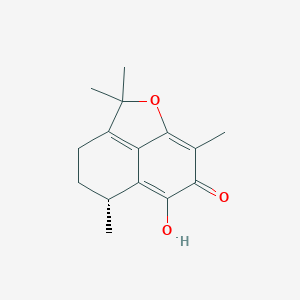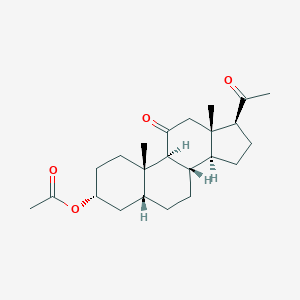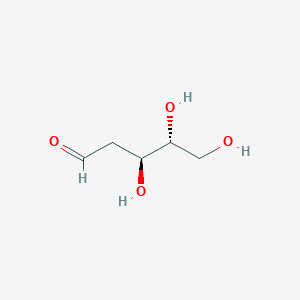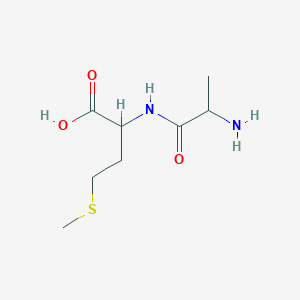
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one, also known as allopregnanolone, is a neurosteroid that is synthesized in the brain and peripheral tissues. It is a potent positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. Allopregnanolone has been shown to have a wide range of effects on the brain and body, including anxiolytic, sedative, analgesic, and neuroprotective effects.
Mecanismo De Acción
Allopregnanolone enhances the activity of the GABA receptor by binding to a specific site on the receptor, which results in increased chloride ion influx into the neuron and subsequent hyperpolarization of the cell membrane. This leads to an overall decrease in neuronal excitability and a reduction in anxiety, pain, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
Allopregnanolone has been shown to have a wide range of biochemical and physiological effects on the brain and body. It has been shown to reduce anxiety, promote relaxation and sleep, and reduce pain and inflammation. It also has neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allopregnanolone is a highly potent and selective modulator of the GABA receptor, which makes it an attractive target for drug development. However, its use in lab experiments is limited by its low solubility in water and its rapid metabolism in vivo. Additionally, the effects of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone can be highly dependent on the specific experimental conditions and the dose used.
Direcciones Futuras
There are several potential future directions for research on 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone. One area of interest is the development of novel drugs that target the 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone/GABA receptor system for the treatment of anxiety, depression, and other neurological and psychiatric disorders. Another area of interest is the investigation of the role of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone in the regulation of inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is growing interest in the use of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone as a biomarker for the diagnosis and monitoring of neurological and psychiatric disorders.
Métodos De Síntesis
Allopregnanolone is synthesized from progesterone through a series of enzymatic reactions. The first step involves the conversion of progesterone to 5alpha-dihydroprogesterone (5alpha-DHP) by the enzyme 5alpha-reductase. The second step involves the conversion of 5alpha-DHP to 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone by the enzyme 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD).
Aplicaciones Científicas De Investigación
Allopregnanolone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, post-traumatic stress disorder (PTSD), and traumatic brain injury (TBI). It has also been studied for its potential use in the treatment of alcohol and opioid addiction.
Propiedades
Número CAS |
1635-20-7 |
|---|---|
Fórmula molecular |
C22H36O4 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1-[(3S,5S,8S,9S,10S,11R,13S,14S,16R,17R)-3,11,17-trihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-20(14,3)19(16)18(25)11-21(17,4)22(12,26)13(2)23/h12,14-19,24-26H,5-11H2,1-4H3/t12-,14+,15+,16+,17+,18-,19-,20+,21+,22+/m1/s1 |
Clave InChI |
OACVNSOUPWYEBL-JZOCASSUSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)C)O)C)O)C)O |
SMILES |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
SMILES canónico |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
Otros números CAS |
1635-20-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



